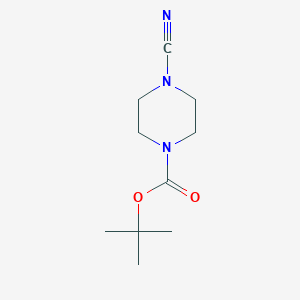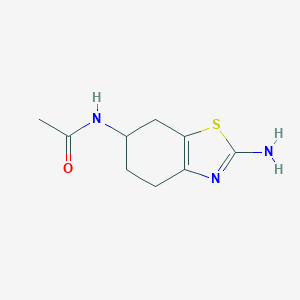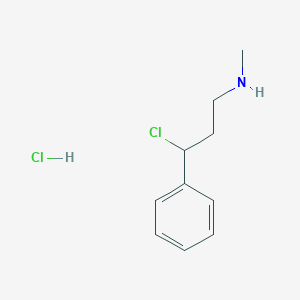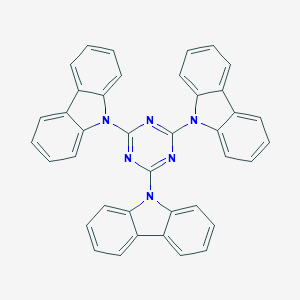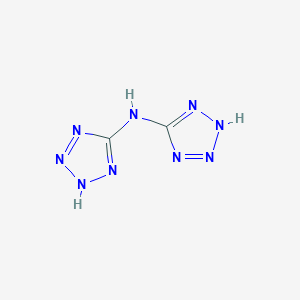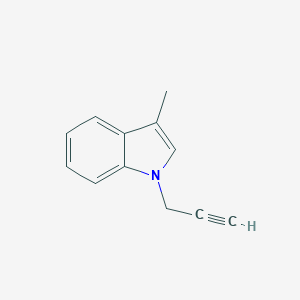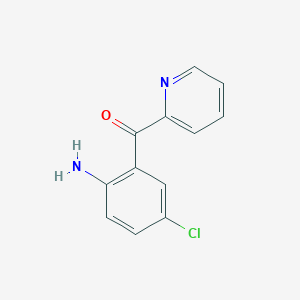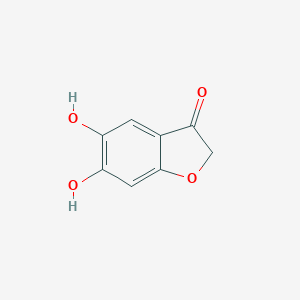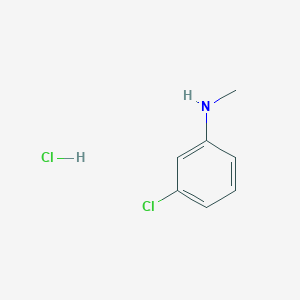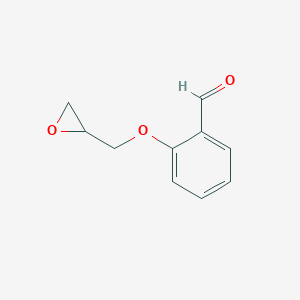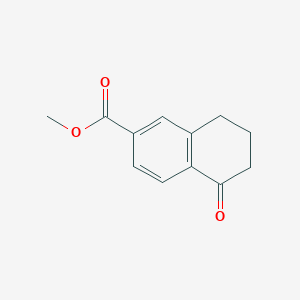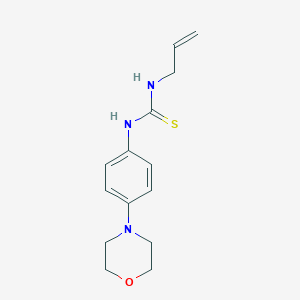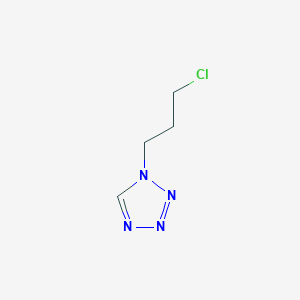
1-(3-クロロプロピル)-1H-テトラゾール
概要
説明
1-(3-Chloropropyl)-1H-tetrazole is an organic compound that belongs to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The presence of the 3-chloropropyl group in this compound adds unique chemical properties, making it valuable in various scientific and industrial applications.
科学的研究の応用
1-(3-Chloropropyl)-1H-tetrazole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of tetrazole-based drugs.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
Mode of Action
The mode of action of 1-(3-Chloropropyl)-1H-tetrazole is also not well-documented. The tetrazole group in the molecule may potentially act as a bioisostere for carboxylic acid groups, which are common in many biologically active compounds. This suggests that the compound could interact with biological targets in a similar manner to carboxylic acid-containing compounds .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been shown to affect various biochemical pathways
Pharmacokinetics
The presence of the tetrazole group may influence its pharmacokinetic properties, as tetrazoles are known to have good bioavailability and can be metabolized in the body .
Result of Action
Given the lack of specific information, it’s difficult to predict the exact effects of this compound at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 1-(3-Chloropropyl)-1H-tetrazole can be influenced by various environmental factors. For instance, pH, temperature, and the presence of other molecules can affect the compound’s stability and activity . .
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of 3-chloropropylamine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically occurs at elevated temperatures (80-100°C) and may require a catalyst like copper sulfate to enhance the yield.
Industrial Production Methods: Industrial production of 1-(3-Chloropropyl)-1H-tetrazole often involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions: 1-(3-Chloropropyl)-1H-tetrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form 1-(3-aminopropyl)-1H-tetrazole using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO at moderate temperatures (50-80°C).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used as oxidizing agents. The reactions are usually performed at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride or sodium borohydride are employed as reducing agents. The reactions are conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed:
Nucleophilic Substitution: Products include 1-(3-aminopropyl)-1H-tetrazole, 1-(3-mercaptopropyl)-1H-tetrazole, and 1-(3-alkoxypropyl)-1H-tetrazole.
Oxidation: Tetrazole N-oxides are the primary products.
Reduction: 1-(3-aminopropyl)-1H-tetrazole is the major product.
類似化合物との比較
- 1-(3-Chloropropyl)-1H-benzimidazole
- 1-(3-Chloropropyl)-1H-benzotriazole
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
Comparison: 1-(3-Chloropropyl)-1H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. Compared to benzimidazole and benzotriazole derivatives, the tetrazole ring offers different reactivity and potential for forming hydrogen bonds, making it valuable in drug design and other applications.
特性
IUPAC Name |
1-(3-chloropropyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN4/c5-2-1-3-9-4-6-7-8-9/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAFTVJOCVCZSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630093 | |
| Record name | 1-(3-Chloropropyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136609-56-8 | |
| Record name | 1-(3-Chloropropyl)-1H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136609-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloropropyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
